Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluoroethyl group, a pyridazine ring, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of 2-fluoroethylamine with a pyridazine derivative under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the carboxylate salt. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyridazine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- Potassium 1-(2-chloroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Potassium 1-(2-bromoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Potassium 1-(2-iodoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Uniqueness
Potassium 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoroethyl group can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
potassium;1-(2-fluoroethyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3.K/c8-3-4-10-6(11)2-1-5(9-10)7(12)13;/h1-2H,3-4H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZUVEVYTYOFPB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C(=O)[O-])CCF.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FKN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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